

N-(Amino-peg3)-n-bis(peg3-acid) storage and handling best practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(Amino-peg3)-n-bis(peg3-acid)

Cat. No.: B609413

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Technical Support Center: N-(Amino-peg3)-n-bis(peg3-acid)

This technical support center provides essential information for the effective storage, handling, and use of **N-(Amino-peg3)-n-bis(peg3-acid)**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **N-(Amino-peg3)-n-bis(peg3-acid)**?

For long-term stability, **N-(Amino-peg3)-n-bis(peg3-acid)** should be stored at -20°C.[1][2][3] It is also recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and protected from light.[4][5]

Q2: How should I handle the compound upon receiving it and for short-term use?

Upon receipt, store the compound at -20°C. Although it is shipped at ambient temperature, long-term storage requires colder conditions to maintain stability.[1][2][3] When you need to use the compound, allow the container to slowly warm to room temperature before opening to prevent moisture condensation, which can affect its reactivity.[4][6] After use, it is best practice to backfill the container with an inert gas like nitrogen or argon before sealing and returning to -20°C storage.[4]

Q3: What are the key chemical properties of **N-(Amino-peg3)-n-bis(peg3-acid)**?

N-(Amino-peg3)-n-bis(peg3-acid) is a trifunctional PEG linker. It possesses a primary amino group and two terminal carboxylic acid groups.^{[1][7]} This structure allows for versatile conjugation strategies. The compound is generally soluble in water, DMSO, and DMF.^{[1][2]}

Property	Value	Reference
Molecular Formula	C26H52N2O13	^{[1][7][8]}
Molecular Weight	600.7 g/mol	^{[1][7][8]}
CAS Number	2055042-59-4	^{[1][8]}
Purity	Typically >96%	^{[1][8]}
Recommended Storage	-20°C	^{[1][2][3]}
Solubility	Water, DMSO, DMF	^{[1][2]}

Q4: What are the reactive groups on this molecule and what do they react with?

This molecule has two types of reactive functional groups:

- **Primary Amine (-NH₂):** This group readily reacts with activated NHS esters to form a stable amide bond.^{[1][7]} It can also react with other carbonyl compounds like aldehydes and ketones.^[7]
- **Carboxylic Acids (-COOH):** The two terminal carboxylic acid groups can be activated to react with primary amines on other molecules (e.g., proteins, peptides) to form stable amide bonds.^{[1][7]} This reaction requires the presence of activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).^{[7][9]}

Experimental Protocols

General Protocol for Bioconjugation to a Protein via Carboxylic Acid Groups

This protocol outlines a general procedure for conjugating **N-(Amino-peg3)-n-bis(peg3-acid)** to a protein with available primary amine groups (e.g., lysine residues).

Materials:

- **N-(Amino-peg3)-n-bis(peg3-acid)**
- Protein of interest
- Activation buffer: MES buffered saline (0.1M MES, 0.5 M NaCl; pH 4.5-6.0)
- Conjugation buffer: Phosphate-buffered saline (PBS) (20mM sodium phosphate, 150mM NaCl; pH 7.2-7.5)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching buffer: 1M Tris-HCl, pH 8.5 or 1M Glycine
- Anhydrous DMSO or DMF
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Allow the container of **N-(Amino-peg3)-n-bis(peg3-acid)** to equilibrate to room temperature before opening.
 - Prepare a stock solution of the linker in anhydrous DMSO or DMF. This should be done immediately before use.
 - Prepare fresh stock solutions of EDC and Sulfo-NHS in activation buffer or anhydrous DMSO.
- Activation of Carboxylic Acids:

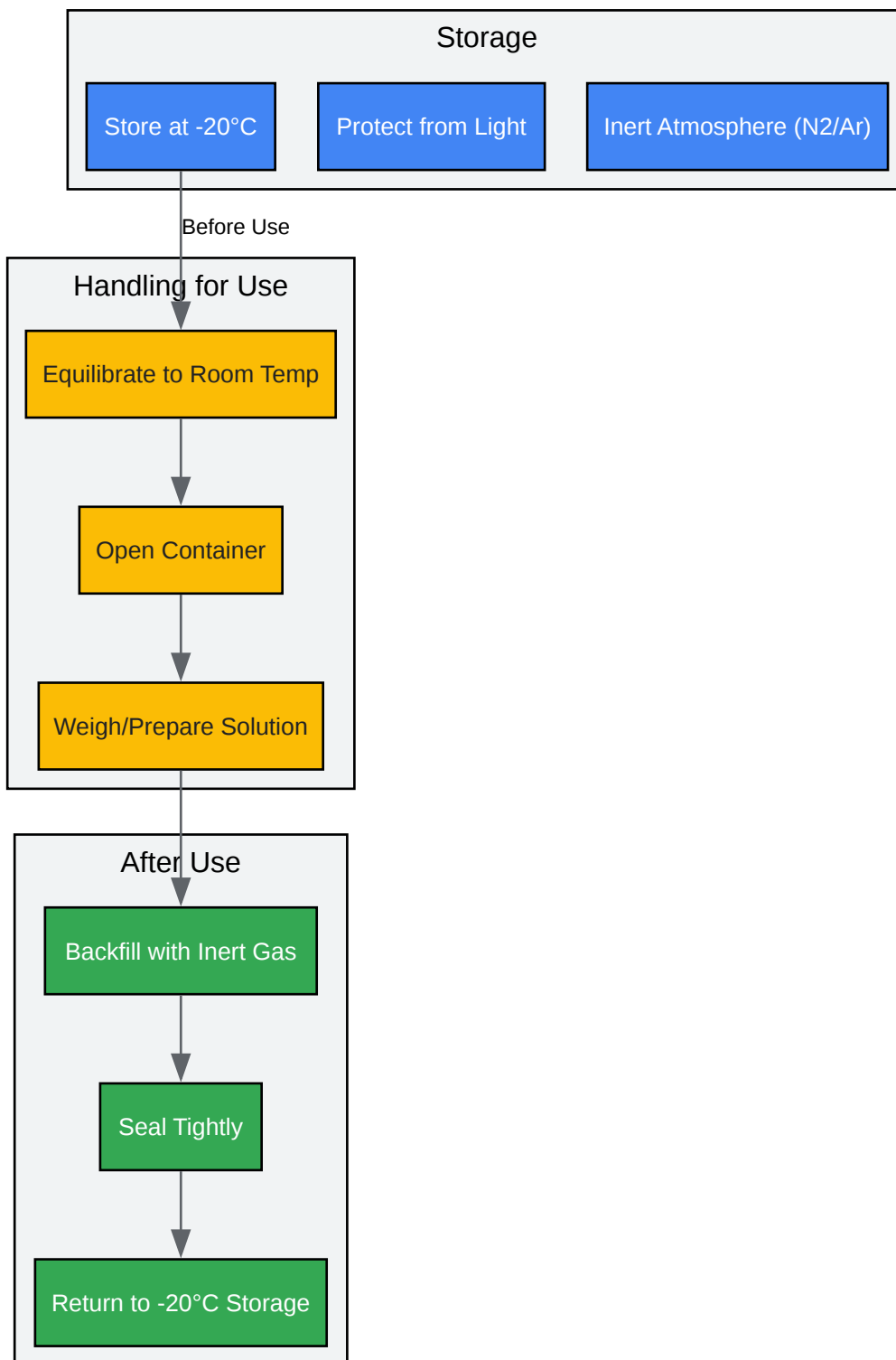
- Dissolve **N-(Amino-peg3)-n-bis(peg3-acid)** in the activation buffer.
- Add a molar excess of EDC and Sulfo-NHS to the linker solution. A 2-5 fold molar excess is a good starting point.
- Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid groups.
- Conjugation to Protein:
 - Exchange the buffer of the protein solution to the conjugation buffer (PBS, pH 7.2-7.5).
 - Add the activated linker solution to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized for your specific application.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted linker. A final concentration of 20-50 mM is typical.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove the excess linker and reaction byproducts by using a desalting column, dialysis, or size-exclusion chromatography (SEC).
- Characterization:
 - Analyze the resulting conjugate to determine the degree of PEGylation. This can be challenging due to the polydispersity of PEG, but techniques like SEC can be used.

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
Low Conjugation Efficiency	1. Inactive linker due to improper storage/handling. 2. Inappropriate buffer composition (contains primary amines like Tris or glycine). 3. Insufficient activation of carboxylic acids. 4. pH of the reaction is not optimal.	1. Ensure the linker was stored at -20°C and protected from moisture. Use fresh stock solutions. 2. Use a non-amine-containing buffer such as PBS or MES for the conjugation step. ^{[6][10]} 3. Increase the molar excess of EDC/Sulfo-NHS and ensure they are freshly prepared. 4. Optimize the pH for both the activation (pH 4.5-6.0) and conjugation (pH 7.2-7.5) steps.
Protein Precipitation during Conjugation	1. High concentration of organic solvent from the linker stock solution. 2. Change in protein stability due to pH or buffer conditions. 3. Cross-linking of the protein.	1. Minimize the volume of the organic solvent added to the protein solution. Keep it below 10% (v/v). 2. Perform a buffer screen to find the optimal conditions for your protein's stability during the reaction. 3. Reduce the molar ratio of the linker to the protein to minimize intermolecular cross-linking.
High Polydispersity in Final Product	1. Inconsistent reaction conditions. 2. Multiple reactive sites on the protein (e.g., multiple lysine residues).	1. Ensure consistent timing, temperature, and reagent concentrations. 2. This is inherent to proteins with multiple surface amines. Consider strategies to target specific sites if a more homogeneous product is required, such as adjusting the reaction pH to favor the N-terminal amine. ^[11]

Visualizations

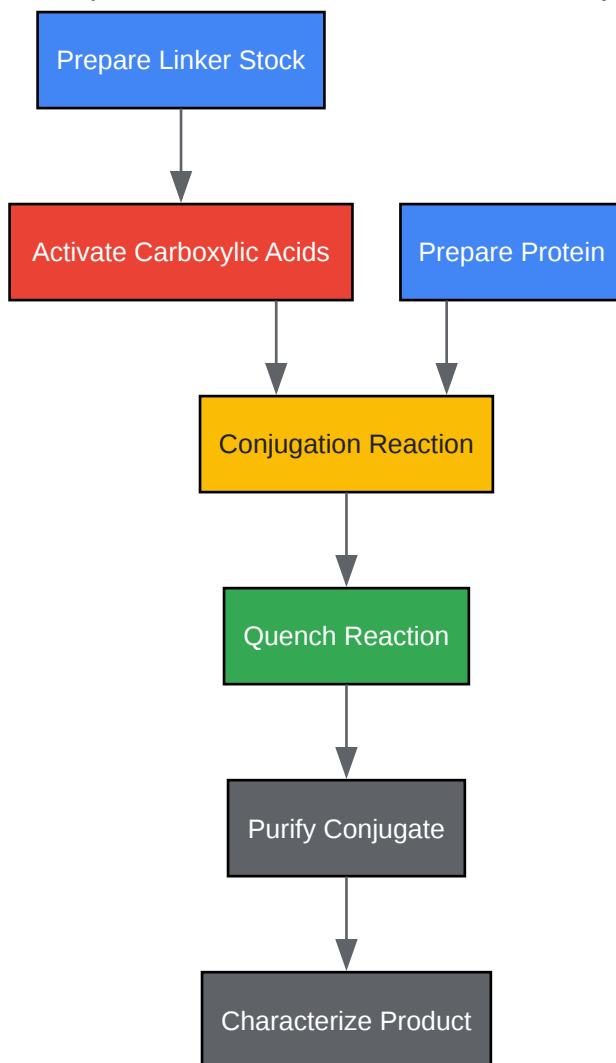
Figure 1. Recommended Storage and Handling Workflow



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Caption: Recommended Storage and Handling Workflow

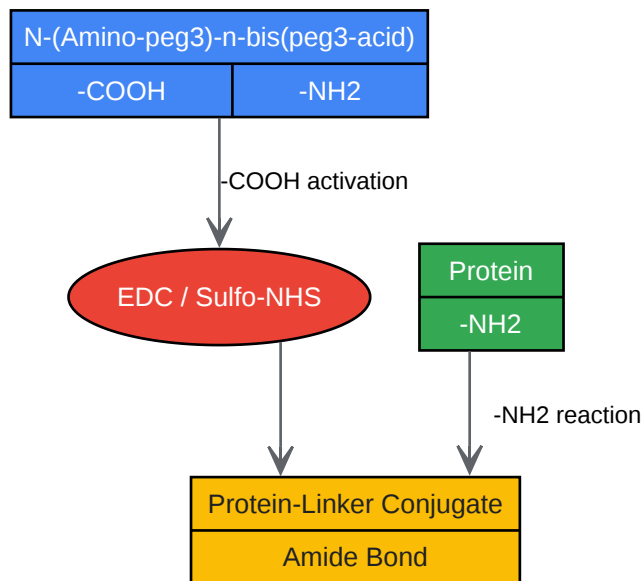
Figure 2. Experimental Workflow for Protein Conjugation



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Caption: Experimental Workflow for Protein Conjugation

Figure 3. Simplified Reaction Schematic



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Caption: Simplified Reaction Schematic

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